molecular formula C12H22O11 B1674814 D-Leucrose CAS No. 7158-70-5

D-Leucrose

Cat. No. B1674814
CAS RN: 7158-70-5
M. Wt: 342.3 g/mol
InChI Key: DXALOGXSFLZLLN-WTZPKTTFSA-N
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Description

D-Leucrose is a natural sucrose isomer . It is also known as a disaccharide, which is a type of carbohydrate that consists of two monosaccharides .


Synthesis Analysis

Glucansucrases, produced mainly by Leuconostoc mesenteroides and oral Streptococcus species, catalyze the synthesis of high molecular weight d-glucose polymers, named glucans, from sucrose . In the presence of efficient acceptors, they catalyze the synthesis of low molecular weight oligosaccharides .


Chemical Reactions Analysis

The polymerization reaction is the main reaction of dextransucrase, which produces α-1,6-linked glucans, while the hydrolysis reaction is a side reaction that produces glucose and fructose. In addition, the isomerization reaction of dextransucrase can produce leucrose from sucrose .

Mechanism of Action

Target of Action

D-Leucrose, a naturally occurring isomer of sucrose, is primarily targeted by glucansucrases . These enzymes are produced mainly by Leuconostoc mesenteroides and oral Streptococcus species, but also by lactic acid bacteria . They play a key role in the cariogenic process and have industrial value due to the production of dextrans and oligosaccharides .

Mode of Action

Glucansucrases catalyze the synthesis of high molecular weight D-glucose polymers, named glucans, from sucrose . In the presence of efficient acceptors, they catalyze the synthesis of low molecular weight oligosaccharides .

Biochemical Pathways

The biochemical properties of dextransucrase-type enzyme were reported; this biocatalyst has synthesizing capabilities of dextran, consisting predominantly of α-(1,6)-linked α-D-glucopyranosyl units, as well as the sucrose isomer of leucrose . The glucansucrase enzyme catalyzes the synthesis of high molecular weight D-glucose polymers named glucans from sucrose . When efficient acceptors, like maltose or isomaltose, are added to the reaction medium, glucansucrase catalyzes the synthesis of low molecular weight oligosaccharides instead of high molecular weight glucan .

Result of Action

D-Leucrose has been shown to have significant effects on metabolic changes induced by a high-fat diet that leads to obesity . Supplementation with D-Leucrose improved fasting blood glucose levels and hepatic triglyceride content . It also reduced mRNA levels of lipogenesis-related genes, including peroxisome proliferator-activated receptor γ, sterol regulatory element binding protein 1C, and fatty acid synthase in high-fat diet mice . Conversely, mRNA levels of β oxidation-related genes, such as carnitine palmitoyltransferase 1A and acyl CoA oxidase, returned to control levels with D-Leucrose supplementation .

Action Environment

The action of D-Leucrose can be influenced by various environmental factors. For instance, the presence of efficient acceptors can shift the action of glucansucrases from synthesizing high molecular weight glucans to low molecular weight oligosaccharides . Additionally, the concentration of sucrose in the reaction medium can influence the polymerization reaction . High concentrations of sucrose inhibit the polymerization reaction, stimulating an alternative isomerization reaction leading to the production of sucrose isomers, such as leucrose .

Future Directions

D-Leucrose and other naturally occurring sucrose isomers are considered potential alternatives to sucrose due to their suitable sweetness, potential physiological benefits, and feasible production processes . They have potential applications in chronic diseases management, anti-inflammatory supplement, prebiotic dietary supplement, and stabilizing agent .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGFRMPGVDDGE-GWRCVIBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Leucrose

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